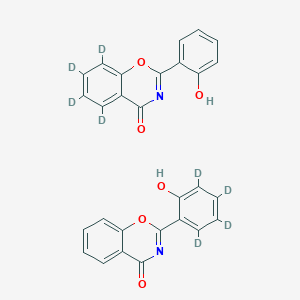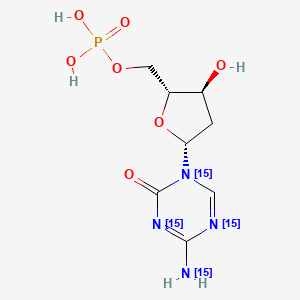
1,5-Dihydroxy Canagliflozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dihydroxy Canagliflozin is a derivative of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. This compound is known for its ability to inhibit the reabsorption of glucose in the kidneys, thereby promoting glucose excretion through urine and aiding in blood glucose control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy Canagliflozin involves multiple steps, starting from the basic structure of Canagliflozin. The process typically includes the hydroxylation of Canagliflozin at specific positions to introduce the hydroxyl groups at the 1 and 5 positions. This can be achieved through controlled oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dihydroxy Canagliflozin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketone groups to hydroxyl groups.
Substitution: Replacement of specific functional groups with hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
The primary product formed from these reactions is this compound, with potential by-products including partially hydroxylated derivatives and other oxidized forms .
Applications De Recherche Scientifique
1,5-Dihydroxy Canagliflozin has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies and method development.
Biology: Studied for its effects on glucose metabolism and renal function.
Medicine: Investigated for its potential therapeutic effects in diabetes management and related complications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
1,5-Dihydroxy Canagliflozin exerts its effects by inhibiting the SGLT2 co-transporter in the proximal tubules of the kidney. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets involved include the SGLT2 proteins, and the pathways affected are primarily related to glucose metabolism and renal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Canagliflozin: The parent compound, primarily used in diabetes treatment.
Dapagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Empagliflozin: Known for its cardiovascular benefits in addition to glucose control
Uniqueness
1,5-Dihydroxy Canagliflozin is unique due to its specific hydroxylation pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other SGLT2 inhibitors. This uniqueness can potentially lead to different therapeutic outcomes and applications in research and medicine .
Propriétés
Formule moléculaire |
C24H27FO6S |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21?,22-,23+,24+/m1/s1 |
Clé InChI |
NFDBYLHDFDCVEI-ZJFHNGKCSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


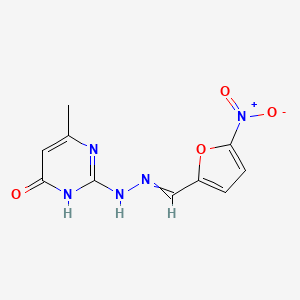
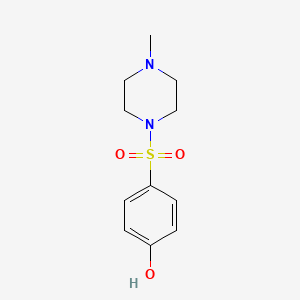

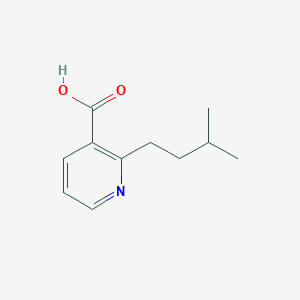
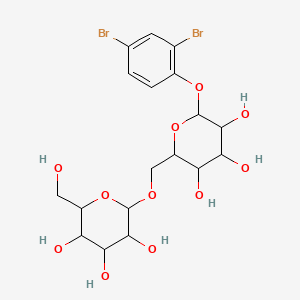
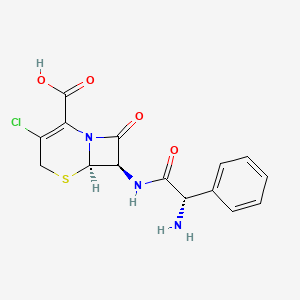
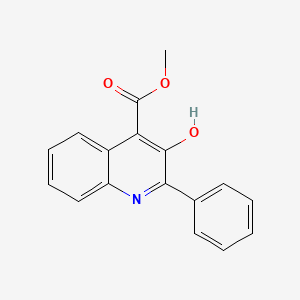
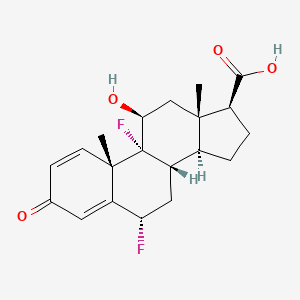
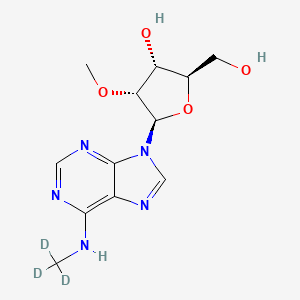

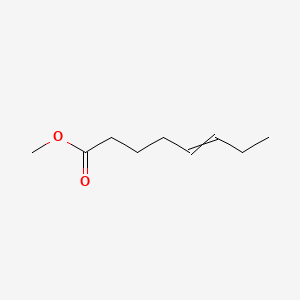
![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
